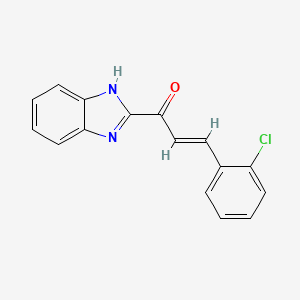![molecular formula C17H12BrClN4S B11995601 4-{[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11995601.png)
4-{[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a fascinating member of the 1,2,4-triazole family. Its structure combines a triazole ring with a thiol group and aromatic substituents. Let’s break it down:
-
Triazole Ring: : The 1,2,4-triazole core consists of three nitrogen atoms and two carbon atoms, forming a five-membered ring. This scaffold is versatile and finds applications in various fields due to its unique electronic properties.
-
Thiol Group: : The sulfur atom bonded to the triazole ring provides reactivity and plays a crucial role in its biological effects.
-
Aromatic Substituents: : The phenyl and chlorophenyl groups enhance the compound’s lipophilicity and influence its interactions with biological targets.
準備方法
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this context, boron reagents (such as organotrifluoroborates) react with aryl halides (e.g., bromides) catalyzed by palladium complexes . The specific synthetic steps would be:
Bromination: Introduce the bromine substituent onto the phenyl group.
Suzuki–Miyaura Coupling: Combine the brominated phenyl compound with the triazole-thiol precursor using a boron reagent (e.g., phenylboronic acid) and a palladium catalyst.
Industrial Production:: While I don’t have specific industrial methods for this compound, its synthesis likely involves scalable versions of the above steps.
化学反応の分析
Reactions::
Oxidation: The thiol group can undergo oxidation to form disulfides.
Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The triazole ring may undergo reduction under certain conditions.
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Essential for Suzuki–Miyaura coupling.
Reducing Agents: For reduction reactions.
科学的研究の応用
Medicine: Investigate its potential as an antimicrobial or antitumor agent.
Chemical Biology: Explore its interactions with proteins and enzymes.
Materials Science: Assess its properties for designing new materials.
作用機序
The compound’s mechanism likely involves binding to specific protein targets, affecting cellular processes. Further studies are needed to elucidate this fully.
類似化合物との比較
While I don’t have a direct list of similar compounds, researchers would compare it to other triazoles, thiol-containing molecules, and brominated derivatives.
特性
分子式 |
C17H12BrClN4S |
|---|---|
分子量 |
419.7 g/mol |
IUPAC名 |
4-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H12BrClN4S/c18-14(10-12-4-2-1-3-5-12)11-20-23-16(21-22-17(23)24)13-6-8-15(19)9-7-13/h1-11H,(H,22,24)/b14-10-,20-11+ |
InChIキー |
BMKJGUSHJUERCD-MCXKGUMDSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)\Br |
正規SMILES |
C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B11995542.png)

![3-Methyl-2-(3-methylbutyl)-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995552.png)


![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11995573.png)




![1-(4-Benzhydryl-1-piperazinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995589.png)
![9-Bromo-5-cyclohexyl-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11995593.png)
